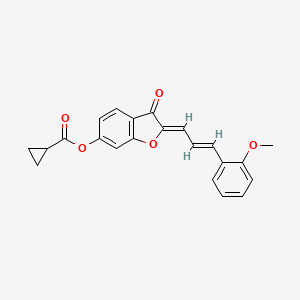

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Description

This compound features a benzofuran core substituted with a (Z)-configured allylidene group bearing a 2-methoxyphenyl moiety and a cyclopropanecarboxylate ester at position 4. The cyclopropane ring introduces steric strain, which may enhance metabolic stability compared to linear esters .

Properties

IUPAC Name |

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O5/c1-25-18-7-3-2-5-14(18)6-4-8-19-21(23)17-12-11-16(13-20(17)27-19)26-22(24)15-9-10-15/h2-8,11-13,15H,9-10H2,1H3/b6-4+,19-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKVOOSSYBSPPX-AGASNCOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylacetic acid with benzofuran-3-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogens or other nucleophiles replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences among related benzofuran derivatives:

Key Observations :

- Substituent Position: The target compound’s 2-methoxyphenyl group (vs.

- Ester Groups: The cyclopropanecarboxylate in the target compound and introduces strain, which may slow ester hydrolysis compared to cinnamate or propanoate esters.

Yield Comparison :

Biological Activity

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique benzofuran core, which is known for its diverse pharmacological properties. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.33 g/mol. The compound incorporates multiple functional groups that contribute to its reactivity and biological interactions.

Key Structural Features

| Feature | Description |

|---|---|

| Benzofuran Core | A fused bicyclic structure contributing to various biological activities. |

| Methoxy Group | Enhances lipophilicity and potential receptor interactions. |

| Cyclopropane Carboxylate | May influence the compound's pharmacokinetics and binding properties. |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. It shows effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets in cancer pathways is under investigation .

- Anti-inflammatory Effects : Some studies indicate that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects involves interactions at the molecular level with specific receptors or enzymes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.

- Receptor Binding : It could bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells or modulation of immune responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-benzylideneacetate | Simpler structure without benzofuran | Limited antimicrobial activity |

| Methyl 4-hydroxybenzoate | Hydroxy group on benzene | Antimicrobial but less potent |

| Methyl 3-(4-hydroxyphenyl)propanoate | Different functional groups | Varies in activity; less studied |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Studies : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL, indicating strong antibacterial properties.

- Anticancer Research : In vitro assays revealed that the compound reduced cell viability in human cancer cell lines by over 70% at certain concentrations, suggesting significant anticancer potential.

- Inflammatory Response : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.